N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the condensation of appropriate pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
5-Amino-pyrazoles: Known for their versatile synthetic applications and biological activities.
3(5)-Substituted Pyrazoles: Used as precursors for the synthesis of more complex heterocyclic systems.
Uniqueness
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluorine substitution, in particular, may enhance its stability and bioavailability compared to other pyrazole derivatives .
Properties
Molecular Formula |
C11H17ClFN5 |
---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-4-17-11(12)9(6-15-17)5-13-10-7-14-16(3)8(10)2;/h6-7,13H,4-5H2,1-3H3;1H |
InChI Key |
XUVVDIFZPIMKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=C(N(N=C2)C)C)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.